4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
Description
The compound 4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine features a pyrazole core substituted at the 1-position with a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl group and at the 4-position with a 4-methoxyphenyl moiety. This structure combines the electron-donating methoxy groups with heterocyclic systems (pyrazole and thiazole), which are known to enhance binding interactions in medicinal chemistry.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-25-15-7-3-13(4-8-15)17-11-22-24(19(17)21)20-23-18(12-27-20)14-5-9-16(26-2)10-6-14/h3-12H,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXLCWCIVQKHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by the construction of the pyrazole ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups yields phenolic compounds, while reduction of nitro groups yields amines.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities which can be categorized as follows:
Antimicrobial Activity
Research indicates that derivatives with similar structures to this compound possess significant antimicrobial properties. The presence of thiazole and pyrazole rings is crucial for this activity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the structural components enhance antimicrobial efficacy through various mechanisms of action, including disruption of bacterial cell walls and inhibition of protein synthesis .
Antitumor Activity
Compounds similar to 4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine have shown promising results in cancer research. They have been reported to induce apoptosis in cancer cells by activating caspases and affecting mitochondrial pathways.
Case Study:
A study demonstrated that a related thiazole derivative significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancers, by inducing cell cycle arrest and apoptosis .
Pharmacokinetics
Studies on similar compounds indicate favorable pharmacokinetic profiles, including good absorption rates and metabolic stability. This enhances their potential for therapeutic use.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- For example, the imidazole derivative in shows enhanced anti-inflammatory activity due to the trifluoromethyl group’s electron-withdrawing effects.
- Substituent Effects: Methoxy vs. Halogenation: Fluorine and chlorine substituents (e.g., in ) enhance metabolic stability and target affinity, as seen in kinase inhibitors.
Anticancer and Kinase Inhibition
- Regioisomerism Impact : highlights that switching substituent positions on pyrazole derivatives (e.g., moving a fluorophenyl group from the 3- to 4-position) can shift activity from p38α MAP kinase to cancer kinases like Src and B-Raf . This suggests that the target compound’s dual methoxyphenyl-thiazole arrangement may confer unique kinase selectivity.
- Thiazole Role : Thiazole-containing compounds (e.g., ) often exhibit improved anticancer activity due to sulfur’s role in hydrophobic interactions and hydrogen bonding .
Anti-inflammatory and Analgesic Activity
- The imidazole derivative in demonstrates that bulky substituents (e.g., trifluoromethyl) enhance COX-2 inhibition, a common anti-inflammatory mechanism. The target compound’s methoxy groups may similarly modulate COX-2 affinity but with reduced potency compared to halogenated analogs.
Biological Activity
The compound 4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula: C25H28N4O3S
- Molecular Weight: 464.58 g/mol
The compound contains a thiazole ring, a pyrazole moiety, and methoxyphenyl substituents, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Notably, thiazolidin-4-one derivatives, closely related to the target compound, have demonstrated considerable potential as anticancer agents by inhibiting various enzymes involved in tumor growth .
Table 1: Summary of Anticancer Activities of Thiazole Derivatives
Antifungal Activity
The compound has also been tested for antifungal properties against various strains. Preliminary results suggest moderate activity against Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) ranging from 125 to 250 µg/mL .
Table 2: Antifungal Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-(4-methoxyphenyl)thiazole | Candida albicans | 125 | |
| Pyrazole derivative | Cryptococcus neoformans | 250 | |
| Thiazolidinone | Aspergillus niger | 62.5 |
The biological activity of the compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of electron-withdrawing groups enhances its electrophilicity, which is crucial for its interaction with biomolecules .
Case Study 1: Anticancer Efficacy in Cell Lines
A study evaluated the efficacy of the compound on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
Case Study 2: Antifungal Screening
In a screening study against fungal pathogens, the compound demonstrated promising antifungal activity. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting further exploration into analogs of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
